Cycloart-23-ene-3beta,25-diol

描述

Cycloart-23-ene-3beta,25-diol is a natural crystalline triterpenoid compound. It is found in various plants, including Lippia mexicana and Euphorbia tirucalli . This compound has a molecular formula of C30H50O2 and a molecular weight of 442.72 g/mol . It is known for its biological activities, including antidiabetic and antioxidant properties .

作用机制

Target of Action

Cycloart-23-ene-3,25-diol, a natural product found in the herbs of Pongamia pinnata , has been reported to exhibit anti-inflammatory activity . It shows inhibitory activity against COX-2 (80%) at a concentration of 100uM (IC50, 40uM), and weak activity against COX-1 (56%) with an IC50 value of 97 uM . It also has a weak inhibitory effect against acetylcholinesterase .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical changes. For instance, it can decrease liver malondialdehyde but increase superoxide dismutase and reduced glutathione . This suggests that the compound may exert its effects by modulating oxidative stress pathways.

Biochemical Pathways

Cycloart-23-ene-3,25-diol appears to affect several biochemical pathways. It shows dose-dependent antioxidant activity, exhibiting more DPPH radical scavenging, reducing power, superoxide scavenging, hydroxyl radical scavenging, metal chelating scavenging, hydrogen peroxide radical scavenging, and nitric oxide radical scavenging activity than β-tocopherol . It also exhibits broad-spectrum activity against bacteria and strong activity against yeast-type fungi .

Result of Action

Cycloart-23-ene-3,25-diol has been reported to have antidiabetic activity due to increased glucagon-like peptide 1 (GLP-1) and insulin secretion in diabetic animals . This suggests that the compound may have potential therapeutic applications in the management of diabetes.

生化分析

Biochemical Properties

Cycloart-23-ene-3,25-diol has been shown to exhibit dose-dependent antioxidant activity . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to show inhibitory activity against COX-2 . The nature of these interactions is typically inhibitory, which can influence the biochemical reactions within the cell.

Cellular Effects

Cycloart-23-ene-3,25-diol has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to stimulate glucagon-like peptide-1 (GLP-1) secretion in diabetic rats , which can influence cellular metabolism and insulin secretion.

Molecular Mechanism

The molecular mechanism of action of Cycloart-23-ene-3,25-diol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit COX-2, an enzyme involved in inflammation and pain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cycloart-23-ene-3,25-diol have been observed to change over time . It has been reported that the antihyperglycaemic effect of this compound was sustained until 24 hours after administration .

Dosage Effects in Animal Models

In animal models, the effects of Cycloart-23-ene-3,25-diol vary with different dosages . For instance, it has been reported that the administration of Cycloart-23-ene-3,25-diol (1 mg/kg) and sitagliptin (5 mg/kg) alone reduced plasma glucose level in streptozotocin–nicotiamide induced type 2 diabetes mellitus in Sprague Dawley rats after 8 week treatment period .

准备方法

化学反应分析

Cycloart-23-ene-3beta,25-diol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Cycloart-23-ene-3beta,25-diol has a wide range of scientific research applications :

Chemistry: It is used as a precursor for synthesizing other bioactive compounds.

Medicine: This compound has shown antidiabetic activity by increasing pancreatic insulin secretion and exhibiting antioxidant properties.

相似化合物的比较

Cycloart-23-ene-3beta,25-diol is unique due to its specific structure and biological activities . Similar compounds include:

Cycloartane-3,24,25-triol: This compound has similar triterpenoid structure but differs in the number and position of hydroxyl groups.

(23E)-9,19-cycloart-23-ene-3alpha,25-diol: Another cycloartane triterpenoid with a different stereochemistry at the 3-position.

These compounds share some biological activities but differ in their specific effects and potency.

属性

IUPAC Name |

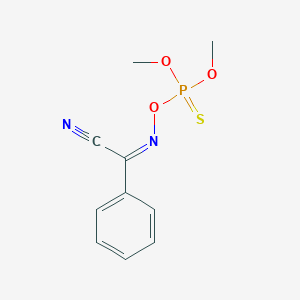

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8,14,20-24,31-32H,9-13,15-19H2,1-7H3/b14-8+/t20-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPGKOBNHWTKNT-CPGXJQKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14599-48-5 | |

| Record name | 1-(5-Hydroxy-1,5-dimethyl-3-hexenyl)-3a,6,6,12a-tetramethyltetradecahydro-1H-cyclopenta(a)cyclopropa(e)phenanthren-7-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014599485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,25-diol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=695835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Cycloart-23-ene-3,25-diol's anticancer activity?

A1: While the exact mechanism is still under investigation, research indicates that Cycloart-23-ene-3,25-diol exhibits inhibitory activity against MRCKα and MRCKβ kinases. [, ] These kinases play a crucial role in cancer cell progression and metastasis by regulating the cytoskeleton, which influences tumor cell motility and invasion. [] Specifically, MRCKα indirectly contributes to tumor progression by activating kinases like LIMK 1, known to be overexpressed in prostate cancer and implicated in tumor cell invasion and migration. []

Q2: What is the source of Cycloart-23-ene-3,25-diol?

A2: Cycloart-23-ene-3,25-diol has been isolated from various plant sources, including Jamaican Ball Moss (Tillandsia recurvata), [, ] Ervatamia divaricata, [] Senecio madagascariensis, [] Euphorbia decipiens, [] Ficus sansibarica, [] and Ervatamia hainanensis. []

Q3: What is the potency of Cycloart-23-ene-3,25-diol against MRCKα kinase?

A3: Studies have shown that Cycloart-23-ene-3,25-diol inhibits MRCKα kinase with a Kd of 0.21 μM. [] This indicates a strong binding affinity between the compound and the kinase.

Q4: How does the structure of Cycloart-23-ene-3,25-diol compare to other cycloartanes with MRCK kinase inhibitory activity?

A4: Research suggests a structure-activity relationship within the cycloartane family regarding their MRCK kinase inhibitory activity. [] Comparing Cycloart-23-ene-3,25-diol with other cycloartanes, such as Cycloartane-3,24,25-triol, Cycloart-25-ene-3,24-diol, and 3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid, reveals that subtle differences in the presence and position of hydroxyl and ketone groups can influence their potency against MRCKα and MRCKβ kinases. []

Q5: Have there been any studies on the in vivo efficacy of Cycloart-23-ene-3,25-diol?

A5: While in vitro studies have shown promising results, further research is needed to determine the in vivo efficacy and safety profile of Cycloart-23-ene-3,25-diol. [, ] This includes exploring its pharmacokinetics, pharmacodynamics, and potential toxicity in animal models.

Q6: Are there any known analytical methods for characterizing and quantifying Cycloart-23-ene-3,25-diol?

A6: Researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and characterize Cycloart-23-ene-3,25-diol. [, , , , , ] These methods provide detailed structural information and can quantify the compound in various matrices.

Q7: What is the significance of the structural revision of Cycloart-23-ene-3,25-diol?

A7: The initial structural assignment of naturally occurring Cycloart-23-ene-3,25-diol was revised from the Z-isomer to the E-isomer through synthetic studies. [] This revision, achieved by synthesizing both isomers and comparing their properties with the natural product, is crucial for accurate identification and understanding of its biological activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)

![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)